molecular formula C22H17N3O5 B2829998 (Z)-2-cyano-N-(2-ethoxyphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide CAS No. 300803-94-5

(Z)-2-cyano-N-(2-ethoxyphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide

Cat. No.: B2829998
CAS No.: 300803-94-5
M. Wt: 403.394
InChI Key: ROJQMBQNWRHQQS-SSZFMOIBSA-N
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Description

(Z)-2-cyano-N-(2-ethoxyphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyano group, an ethoxyphenyl group, and a nitrophenyl-furan moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyano-N-(2-ethoxyphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Nitro Group: The nitro group is introduced via nitration reactions, often using nitric acid or other nitrating agents.

    Formation of the Acrylamide Moiety: The acrylamide group is formed through a condensation reaction involving a cyano group and an amide group.

    Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct (Z)-configuration.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-cyano-N-(2-ethoxyphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-cyano-N-(2-ethoxyphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities and protein-ligand interactions.

Medicine

In medicine, the compound is explored for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (Z)-2-cyano-N-(2-ethoxyphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide involves its interaction with specific molecular targets. The cyano group and nitrophenyl moiety play crucial roles in binding to active sites of enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular oxidative states and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-cyano-N-(2-methoxyphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide
  • (Z)-2-cyano-N-(2-ethoxyphenyl)-3-(5-(4-nitrophenyl)furan-2-yl)acrylamide
  • (Z)-2-cyano-N-(2-ethoxyphenyl)-3-(5-(3-nitrophenyl)thiophene-2-yl)acrylamide

Uniqueness

What sets (Z)-2-cyano-N-(2-ethoxyphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide apart from similar compounds is its specific (Z)-configuration and the presence of both ethoxy and nitrophenyl groups. These structural features confer unique chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(Z)-2-cyano-N-(2-ethoxyphenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O5/c1-2-29-21-9-4-3-8-19(21)24-22(26)16(14-23)13-18-10-11-20(30-18)15-6-5-7-17(12-15)25(27)28/h3-13H,2H2,1H3,(H,24,26)/b16-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROJQMBQNWRHQQS-SSZFMOIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1NC(=O)/C(=C\C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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